![molecular formula C14H18N2O2 B2641653 N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2179723-91-0](/img/structure/B2641653.png)
N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide, also known as MPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP is a member of the pyrrolidine family of compounds and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for drug development.
Mechanism of Action
N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide acts as a selective inhibitor of the MAO-B enzyme, which is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide increases the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide has been found to exhibit a range of biochemical and physiological effects, including an increase in dopamine levels in the brain, improved motor function in animal models of Parkinson's disease, and a reduction in oxidative stress. Additionally, N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide in lab experiments is its ability to selectively inhibit the MAO-B enzyme, which can help to elucidate the role of this enzyme in various neurological disorders. Additionally, N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide has been found to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have been used to inhibit MAO-B. However, one limitation of using N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
Future Directions
There are several future directions for research on N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide, including investigations into its potential use as a treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, researchers may explore the use of N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide in combination with other drugs to enhance its therapeutic effects. Finally, further studies may be conducted to optimize the synthesis and formulation of N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide to improve its efficacy and safety.
Synthesis Methods
N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-methoxyphenylacetic acid with propargyl bromide in the presence of triethylamine. The resulting intermediate is then treated with 1-methylpyrrolidine-3-carboxylic acid to yield N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide.
Scientific Research Applications
N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to act as a selective inhibitor of the monoamine oxidase B (MAO-B) enzyme, which is involved in the breakdown of dopamine in the brain. This has led to investigations into the potential use of N-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide as a treatment for Parkinson's disease, which is characterized by a loss of dopamine-producing neurons in the brain.
properties
IUPAC Name |
N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(17)15-11-8-9-16(10-11)12-6-4-5-7-13(12)18-2/h3-7,11H,1,8-10H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRELRSVRYVPTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2641570.png)
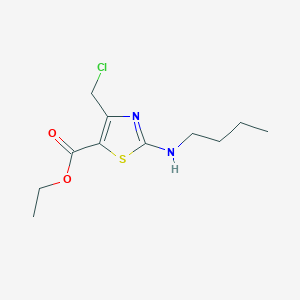

![N-(2-methoxybenzyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2641573.png)
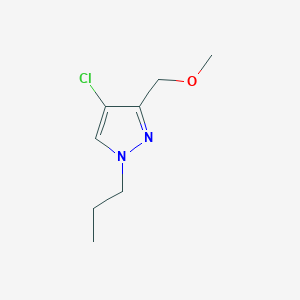
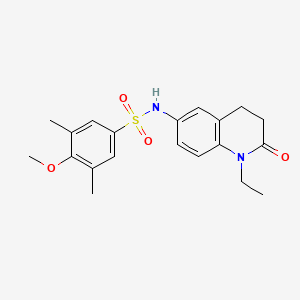
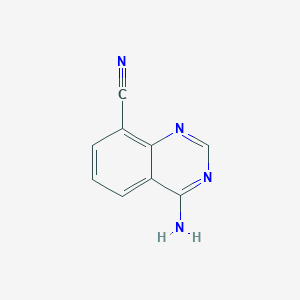
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641580.png)

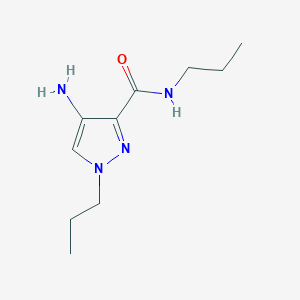
![3-Methoxy-1-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2641584.png)
![1-[2-(4-Hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2641585.png)
![N-benzyl-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2641586.png)
![2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride](/img/structure/B2641592.png)